molecular formula C13H14N4O2 B3229042 Benzyl 3-amino-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate CAS No. 1276125-31-5

Benzyl 3-amino-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate

Cat. No.: B3229042
CAS No.: 1276125-31-5
M. Wt: 258.28 g/mol
InChI Key: NTDOIOXSOPOSEQ-UHFFFAOYSA-N
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Description

Benzyl 3-amino-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate is a chemical compound belonging to the class of pyrrolopyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-amino-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the pyrrolopyrazole core, followed by the introduction of the benzyl and amino groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-amino-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can exhibit different biological activities and properties.

Scientific Research Applications

Chemistry: In chemistry, Benzyl 3-amino-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential biological activities, including anti-inflammatory and anticancer properties. Research studies have explored its effects on various biological targets, such as enzymes and receptors involved in disease pathways.

Medicine: In the medical field, this compound is being investigated for its therapeutic potential. Its ability to modulate biological processes makes it a candidate for drug development, particularly in the treatment of inflammatory and neoplastic conditions.

Industry: In industry, this compound can be used in the development of new materials and chemical products. Its unique properties and reactivity can be harnessed for various applications, including the creation of advanced polymers and coatings.

Mechanism of Action

The mechanism by which Benzyl 3-amino-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate signaling pathways and biological processes, leading to the observed biological activities. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

  • Tetrahydroindazole: A benzo-fused derivative of pyrazole known for its biological activity against cancer and inflammation.

  • 4,6-Diamino-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile: A compound with anti-cancer activity against HepG2 and HCT-116 cell lines.

Uniqueness: Benzyl 3-amino-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate stands out due to its specific structural features and reactivity, which contribute to its unique biological activities and potential applications. Its ability to undergo diverse chemical reactions and its role as a versatile intermediate make it distinct from other similar compounds.

Properties

IUPAC Name

benzyl 3-amino-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c14-12-10-6-17(7-11(10)15-16-12)13(18)19-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H3,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDOIOXSOPOSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C(=O)OCC3=CC=CC=C3)NN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101126135
Record name Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-amino-4,6-dihydro-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101126135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1276125-31-5
Record name Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-amino-4,6-dihydro-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1276125-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-amino-4,6-dihydro-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101126135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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